REACTION_CXSMILES
|
O1CCN(C([C:10]2[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=2)C#N)CC1.[OH-:16].[Na+].[CH:18](Br)([CH3:20])[CH3:19].[C:22]1(C)C=CC=CC=1>[I-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[CH:18]([C:20]([C:10]1[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=1)=[O:16])([CH3:22])[CH3:19] |f:1.2,5.6|
|
Name
|
|
Quantity
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133 g
|
Type
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reactant
|
Smiles
|
O1CCN(CC1)C(C#N)C=1C=NC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)Br
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
25.7 g
|
Type
|
catalyst
|
Smiles
|
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
separating the phases
|
Type
|
WASH
|
Details
|
washing the organic phase three times with water
|
Type
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DISTILLATION
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Details
|
After the solvent had been distilled off
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Type
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ADDITION
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Details
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the crude product in the form of an oil was added dropwise to half-concentrated H2SO4 at 60° C
|
Type
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EXTRACTION
|
Details
|
was extracted with toluene
|
Type
|
WASH
|
Details
|
The organic phase was washed three times with water
|
Type
|
EXTRACTION
|
Details
|
the wash solution was extracted 4 times with toluene
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The collected toluene extracts were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated down
|
Type
|
CUSTOM
|
Details
|
The product was obtained as a dark oil
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |